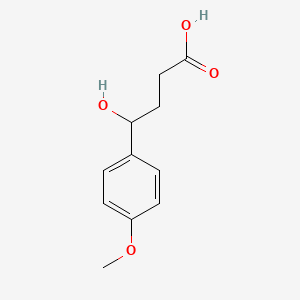

4-Hydroxy-4-(4-methoxy-phenyl)-butyric acid

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Intermediates 4-Hydroxy-4-(4-methoxy-phenyl)-butyric acid serves as a significant intermediate in the synthesis of various compounds. For instance, it has been utilized in the synthesis of R-2-hydroxy-4-phenyl ethyl butyrate, an important intermediate for an angiotensin-converting enzyme inhibitor. This process involves a series of reactions starting from DL-malic acid, showcasing its potential in industrial production of pharmaceuticals (Li Li, 2003).

Liquid Crystal Properties Research into aryl esters of laterally substituted 5-pyrimidinecarboxylic acids, including derivatives of this compound, has revealed their significant liquid crystal properties. These compounds, particularly those with methyl and methoxy groups, exhibit nematic liquid crystal behavior, while 4-hydroxy derivatives tend to form smectic liquid crystals. This suggests the potential of this compound derivatives in the development of new liquid crystalline materials with adjustable properties (M. A. Mikhaleva, 2003).

Crystal Structure Analysis The compound 4-hydroxy-4-(2-(prop-2-ynyloxy)phenyl)butan-2-one, closely related to this compound, has been synthesized and its crystal structure analyzed. This study has provided insights into the molecular conformation and spatial arrangement of such compounds, contributing to the understanding of their chemical behavior and potential applications in various fields (Wang Yong-jian, 2010).

Metabolic Pathways this compound and its derivatives are part of the broader family of ω-phenyl-alkenoic and ω-phenyl-alkanoic acids, which are metabolized through β-oxidation pathways. These pathways are crucial for understanding the metabolic fate of dietary phenols and their impact on health. The metabolic pathways involve the gut microbiota and endogenous enzymes, leading to the formation of various metabolites that may have biological activity or be involved in detoxification processes (M. Clifford et al., 2022).

Oxidative Degradation Studies The oxidative degradation of vanillylacetone, a compound related to this compound, by manganese peroxidase (MnP) has been studied. This research has shown that MnP can cleave the aromatic ring of phenolic compounds, leading to a variety of products. Understanding the degradation pathways of such compounds is essential for environmental sciences and bioremediation technologies (Sangpill Hwang et al., 2008).

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

It is known that the compound can participate in various biochemical reactions

Molecular Mechanism

It is unclear how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propiedades

IUPAC Name |

4-hydroxy-4-(4-methoxyphenyl)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-15-9-4-2-8(3-5-9)10(12)6-7-11(13)14/h2-5,10,12H,6-7H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRVHFMOPFVVMSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(CCC(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

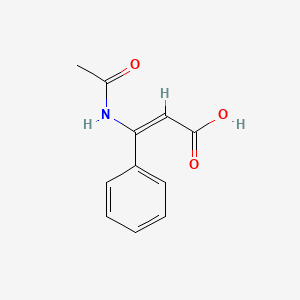

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Propanoic acid, 3-[(diphenylmethyl)thio]-](/img/structure/B3148051.png)

![2-[(E)-1-(4-methoxyphenyl)ethylideneamino]oxyacetic acid](/img/structure/B3148055.png)

![8-Bromo-2,3-dihydrobenzo[1,4]dioxin-5-ylamine](/img/structure/B3148072.png)

![5-methyl-Furo[3,2-c]pyridin-4(5H)-one](/img/structure/B3148082.png)

![1-(Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)piperidine](/img/structure/B3148101.png)

![[(Cyclopropylmethyl)sulfanyl]methanimidamide hydrobromide](/img/structure/B3148116.png)